molecular formula C21H24N2O6 B3932610 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate

2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate

Cat. No. B3932610
M. Wt: 400.4 g/mol
InChI Key: VIYBZZPXSONRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate, commonly known as TMPEFGG, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of TMPEFGG is not fully understood, but it is believed to function through multiple pathways. The compound has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, TMPEFGG has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
TMPEFGG has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that TMPEFGG can reduce inflammation and oxidative stress in animal models of arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of TMPEFGG for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the compound has been shown to exhibit low toxicity, making it a safe candidate for preclinical studies. However, one of the limitations of TMPEFGG is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on TMPEFGG. One potential area of study is the development of novel formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of TMPEFGG and its potential therapeutic applications in various diseases. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion:
TMPEFGG is a synthetic compound with promising therapeutic properties in various diseases, including cancer and inflammation. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of TMPEFGG as a therapeutic agent.

Scientific Research Applications

TMPEFGG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, TMPEFGG has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

properties

IUPAC Name

[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-12-8-13(2)15(4)20(14(12)3)16(24)11-29-19(26)10-22-18(25)9-23-21(27)17-6-5-7-28-17/h5-8H,9-11H2,1-4H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYBZZPXSONRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate
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2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate
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2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate
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2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate
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2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate
Reactant of Route 6
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2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-2-furoylglycylglycinate

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